N-(3-(1-acetyl-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with an acetyl group at position 1, a 3-hydroxy-4-methoxyphenyl moiety at position 5, and a methanesulfonamide-functionalized phenyl ring at position 3 (Figure 1).
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-12(23)22-17(14-7-8-19(27-2)18(24)10-14)11-16(20-22)13-5-4-6-15(9-13)21-28(3,25)26/h4-10,17,21,24H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIZNAWNIBWTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described using its IUPAC name, which reflects its functional groups and molecular architecture. The compound features a pyrazole ring, an acetyl group, and a methanesulfonamide moiety, contributing to its unique characteristics.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 4
- S : 1
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. In vitro tests demonstrated significant inhibition against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
There is evidence suggesting that the compound exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered in therapeutic doses.
Case Study: In Vivo Anti-inflammatory Study
A study conducted on rats with induced paw edema showed a significant reduction in paw swelling after treatment with the compound compared to control groups. The results indicated a potential for use in inflammatory conditions.
Cytotoxicity and Cancer Research
Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Conclusion and Future Directions
The compound N-(3-(1-acetyl-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide shows promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Further research is warranted to explore its full therapeutic potential, including detailed pharmacokinetic studies and clinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous pyrazoline and sulfonamide-containing derivatives.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 3-hydroxy-4-methoxyphenyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to halogenated (e.g., 2-fluorophenyl in ) or alkylated (e.g., o-tolyl in ) analogs. This could improve selectivity for anti-inflammatory targets like COX-2 .
- Methanesulfonamide is a common feature in all compounds, suggesting shared mechanisms such as sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .
Physical-Chemical Properties: The dimethylaminophenyl substituent in increases basicity and solubility in polar solvents, contrasting with the target compound’s methoxy/hydroxy groups, which may favor aqueous solubility at physiological pH.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , where pyrazoline cores are functionalized via cyclocondensation of hydrazines with α,β-unsaturated ketones. However, the 3-hydroxy-4-methoxyphenyl moiety may require protective group strategies to avoid side reactions .
Pharmacological Implications
While direct pharmacological data for the target compound are absent in the evidence, structural analogs suggest plausible applications:
- Anti-inflammatory/Analgesic : The 3-hydroxy-4-methoxyphenyl group mirrors NSAID scaffolds (e.g., celecoxib), which inhibit COX-2 via sulfonamide interactions .
- Anticancer : The CCG-28511 analog demonstrates that pyrazoline-sulfonamide hybrids exhibit cytotoxicity, possibly through tubulin destabilization or kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
